molecular formula C6H4BrFN2O B1376125 3-Bromo-5-fluoroisonicotinamide CAS No. 1353636-72-2

3-Bromo-5-fluoroisonicotinamide

Cat. No.: B1376125
CAS No.: 1353636-72-2
M. Wt: 219.01 g/mol
InChI Key: CBKWWOPTBBELNC-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroisonicotinamide: is a chemical compound with the molecular formula C6H4BrFN2O and a molecular weight of 219.01 g/mol . It is characterized by the presence of bromine and fluorine atoms attached to an isonicotinamide core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoroisonicotinamide typically involves the halogenation of isonicotinamide derivatives. One common method is the bromination of 5-fluoroisonicotinamide using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoroisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Bromo-5-fluoroisonicotinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoroisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 3-Bromoisonicotinamide
  • 5-Fluoroisonicotinamide
  • 3-Chloro-5-fluoroisonicotinamide

Comparison: 3-Bromo-5-fluoroisonicotinamide is unique due to the presence of both bromine and fluorine atoms on the isonicotinamide core. This dual halogenation provides distinct chemical properties compared to its analogs. For example, 3-Bromoisonicotinamide lacks the fluorine atom, while 5-Fluoroisonicotinamide lacks the bromine atom. These differences can significantly impact their reactivity and applications .

Properties

IUPAC Name

3-bromo-5-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKWWOPTBBELNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856253
Record name 3-Bromo-5-fluoropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353636-72-2
Record name 3-Bromo-5-fluoropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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